

# AMG 900: A Technical Guide to a Pan-Aurora Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

AMG 900 is a potent, orally bioavailable, and highly selective pan-Aurora kinase inhibitor that has demonstrated significant preclinical and clinical activity against a variety of tumor types.[1] [2][3] The Aurora kinase family (A, B, and C) are serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression in various cancers is linked to high proliferation rates and poor prognosis, making them attractive therapeutic targets.[1][2][4] AMG 900 acts as an ATP-competitive inhibitor of all three Aurora kinases, leading to mitotic arrest, polyploidy, and ultimately, apoptosis in cancer cells.[5][6] This technical guide provides a comprehensive overview of the preclinical and clinical data on AMG 900, with a focus on its mechanism of action, efficacy in various models, and detailed experimental protocols.

### **Introduction to Aurora Kinases and AMG 900**

The Aurora kinases are key regulators of cell division. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a component of the chromosomal passenger complex, essential for chromosome condensation, segregation, and cytokinesis.[2] Aurora C's function is primarily in meiosis.[4] Dysregulation of Aurora kinase activity can lead to aneuploidy and tumorigenesis.

**AMG 900** is a phthalazinamine derivative that potently inhibits Aurora kinases A, B, and C at low nanomolar concentrations.[5][7] Its mechanism of action is distinct from microtubule-



targeting agents like taxanes. Instead of causing a prolonged mitotic arrest by activating the spindle assembly checkpoint (SAC), **AMG 900**'s inhibition of Aurora B leads to SAC silencing, resulting in aborted cell division and subsequent cell death.[1][8] A significant advantage of **AMG 900** is its activity in tumor cell lines and xenograft models that are resistant to taxanes and other Aurora kinase inhibitors, including those expressing P-glycoprotein (P-gp) or BCRP drug efflux pumps.[1][6]

# **Mechanism of Action and Signaling Pathway**

**AMG 900**'s primary mechanism of action is the competitive inhibition of ATP binding to Aurora kinases A, B, and C. This inhibition disrupts the downstream signaling cascades that are critical for proper mitotic progression. The inhibition of Aurora B is particularly significant and leads to a failure of cytokinesis, resulting in polyploid cells that often undergo apoptosis.[1] A key pharmacodynamic biomarker of **AMG 900** activity is the inhibition of phosphorylation of histone H3 on serine 10 (p-Histone H3), a direct substrate of Aurora B.[1][3][9]





Click to download full resolution via product page

Caption: AMG 900 inhibits Aurora kinases, leading to failed cytokinesis and apoptosis.

# Quantitative Data Summary In Vitro Potency

**AMG 900** demonstrates potent inhibition of Aurora kinases and cancer cell proliferation at low nanomolar concentrations.



| Target/Cell Line                              | Assay Type         | IC50/EC50 (nM)               | Notes                                              |
|-----------------------------------------------|--------------------|------------------------------|----------------------------------------------------|
| Enzymatic Activity                            |                    |                              |                                                    |
| Aurora A                                      | Kinase Assay       | 5                            | [5][6][7]                                          |
| Aurora B                                      | Kinase Assay       | 4                            | [5][6][7]                                          |
| Aurora C                                      | Kinase Assay       | 1                            | [5][6][7]                                          |
| Cellular Activity                             |                    |                              |                                                    |
| 26 Tumor Cell Lines<br>(range)                | Cell Proliferation | 0.7 - 5.3                    | [1][3]                                             |
| HCT-15, MES-SA-<br>Dx5, 769P, SNU449          | Cell Proliferation | Not specified, but sensitive | Paclitaxel-resistant cell lines.[7]                |
| HCT116 (AZD1152-resistant)                    | Cell Proliferation | Active                       | Harbors an Aurora-B<br>mutation (W221L).[1]<br>[3] |
| p-Histone H3<br>Inhibition (various<br>lines) | Cellular Assay     | 2 - 3                        | [7]                                                |
| 44 Breast Cancer Cell<br>Lines                | Cell Proliferation | Low nanomolar                | [10][11]                                           |

### In Vivo Efficacy in Xenograft Models

Oral administration of **AMG 900** resulted in significant tumor growth inhibition (TGI) in various human tumor xenograft models, including those resistant to standard chemotherapy.



| Xenograft Model               | Dosing Schedule                                             | Tumor Growth<br>Inhibition (%) | P-value                       |
|-------------------------------|-------------------------------------------------------------|--------------------------------|-------------------------------|
| HCT116                        | 3 mg/kg b.i.d., daily for 3 weeks                           | 74                             | < 0.0001[1]                   |
| MES-SA-Dx5 (MDR)              | 15 mg/kg b.i.d., 2<br>days/week for 3<br>weeks              | 84                             | < 0.0001[1][7]                |
| NCI-H460-PTX (MDR)            | 15 mg/kg b.i.d., 2<br>days/week for 3<br>weeks              | 66                             | < 0.0001[1][7]                |
| 9 Xenograft Models<br>(range) | 15 mg/kg b.i.d., 2<br>days/week or 3 mg/kg<br>b.i.d., daily | 50 - 97                        | < 0.005 to < 0.0005[1] [4][7] |

## **Phase 1 Clinical Trial Data (Advanced Solid Tumors)**

A first-in-human Phase 1 study (NCT00858377) evaluated the safety and efficacy of **AMG 900** in patients with advanced solid tumors.[2][12]



| Parameter                                           | Value                             |  |
|-----------------------------------------------------|-----------------------------------|--|
| Dosing                                              |                                   |  |
| Maximum Tolerated Dose (MTD)                        | 25 mg/day (4 days on/10 days off) |  |
| MTD with G-CSF support                              | 40 mg/day (4 days on/10 days off) |  |
| Safety (Grade ≥ 3 Treatment-Related Adverse Events) |                                   |  |
| Neutropenia                                         | 37%                               |  |
| Anemia                                              | 23%                               |  |
| Leukopenia                                          | 14%                               |  |
| Thrombocytopenia                                    | 12%                               |  |
| Efficacy (Ovarian Cancer Cohort)                    |                                   |  |
| Partial Response (RECIST 1.1)                       | 10.3% (3/29 patients)             |  |
| Median Duration of Response                         | 24.1 weeks                        |  |

# **Experimental Protocols**In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **AMG 900** against Aurora kinases.

Methodology: A standardized homogenous time-resolved fluorescence (HTRF) assay is utilized.[5]

- Reagents: Recombinant GST- or His-tagged Aurora-A, -B, and -C proteins, peptide substrate, ATP, and AMG 900.
- Procedure:
  - Enzyme, peptide substrate, and varying concentrations of AMG 900 are pre-incubated in an assay plate.



- The kinase reaction is initiated by the addition of ATP.
- The reaction is allowed to proceed for a specified time at room temperature.
- The reaction is stopped, and HTRF detection reagents are added.
- The plate is read on an HTRF-compatible reader.
- Data Analysis: The fluorescence signal is converted to percent inhibition relative to controls, and IC50 values are calculated using a four-parameter logistic fit.

### **Cell Proliferation Assay**

Objective: To determine the half-maximal effective concentration (EC50) of **AMG 900** for inhibiting the proliferation of cancer cell lines.

Methodology: A fluorescence-based cell count imaging assay is performed.[1]

- Cell Culture: Tumor cell lines are seeded in 96-well plates and allowed to adhere overnight.
- Treatment: Cells are treated with a range of AMG 900 concentrations for 24 hours.[1]
- Washout: The drug-containing medium is removed, and cells are washed twice with complete media.[1]
- Incubation: Cells are cultured for an additional 48 hours in drug-free media.[1]
- Staining and Imaging: Cells are fixed, permeabilized, and stained with a nuclear stain (e.g., DAPI). The plates are then imaged using an automated fluorescence microscope.
- Data Analysis: Cell numbers are quantified based on nuclear count. EC50 values are determined by plotting cell count versus drug concentration and fitting the data to a doseresponse curve.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. A phase 1, first-in-human study of AMG 900, an orally administered pan-Aurora kinase inhibitor, in adult patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of AMG 900, a novel potent and highly selective pan-aurora kinase inhibitor with activity in taxane-resistant tumor cell lines PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. AMG 900, a potent inhibitor of aurora kinases causes pharmacodynamic changes in p-Histone H3 immunoreactivity in human tumor xenografts and proliferating mouse tissues -PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 11. AMG 900, pan-Aurora kinase inhibitor, preferentially inhibits the proliferation of breast cancer cell lines with dysfunctional p53 PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A phase 1, first-in-human study of AMG 900, an orally administered pan-Aurora kinase inhibitor, in adult patients with advanced solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AMG 900: A Technical Guide to a Pan-Aurora Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683941#amg-900-as-a-pan-aurora-kinase-inhibitor]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com